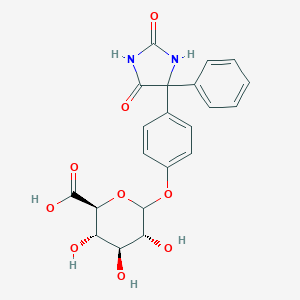

4-Hydroxyphenytoin glucuronide

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-6-[4-(2,5-dioxo-4-phenylimidazolidin-4-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYKZSJKDMUDIE-MXYJCWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968608 | |

| Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53819-79-7 | |

| Record name | 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053819797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology of 4 Hydroxyphenytoin Glucuronide Formation

The final and crucial step in the metabolic journey of phenytoin (B1677684) is the glucuronidation of its primary metabolite, 4-hydroxyphenytoin (4-HPPH). This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

UDP-Glucuronosyltransferase (UGT) Isoforms Mediating 4-Hydroxyphenytoin Glucuronidation

Multiple UGT isoforms have been identified as key players in the O-glucuronidation of 4-HPPH. nih.gov Research has demonstrated that several members of the UGT1A subfamily, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, are involved in this process. nih.govnih.govresearchgate.netresearchgate.netnih.govjst.go.jp

UGT1A1 and UGT1A9: Studies have highlighted the significant roles of UGT1A1 and UGT1A9 in the glucuronidation of 4-HPPH. pharmgkb.orgnih.gov Inhibition studies using specific substrates for these isoforms have confirmed their involvement. For instance, the 4'-HPPH O-glucuronosyltransferase activity in human liver microsomes shows a significant correlation with the activity of 4-nitrophenol (B140041) glucuronosyltransferase, a reaction catalyzed by UGT1A6 and UGT1A9. nih.gov Furthermore, β-estradiol, a typical substrate for UGT1A1, has been shown to inhibit 4-HPPH O-glucuronidation. nih.gov

UGT1A4 and UGT1A6: The involvement of UGT1A4 and UGT1A6 has also been established. nih.govresearchgate.netresearchgate.netjst.go.jppharmgkb.orgdrugbank.com Imipramine (B1671792), a substrate for UGT1A4, inhibits the formation of 4-HPPH O-glucuronide. nih.gov The collective action of these UGT1A isoforms underscores the complexity of phenytoin metabolism and the potential for variability due to genetic polymorphisms in these enzymes. nih.govresearchgate.netnih.govjst.go.jp

Precursor Biotransformation: Cytochrome P450 (CYP) Mediated Hydroxylation of Phenytoin

Prior to glucuronidation, phenytoin undergoes a critical biotransformation step: hydroxylation. This reaction is primarily mediated by enzymes from the cytochrome P450 (CYP) superfamily.

Primary Contribution of CYP2C9 and CYP2C19 to 4-Hydroxyphenytoin Formation

The conversion of phenytoin to its major metabolite, 5-(para-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), is predominantly carried out by two key enzymes: CYP2C9 and CYP2C19. ubaya.ac.idnih.govresearchgate.netkorea.ac.kr

CYP2C9: This enzyme is responsible for the vast majority, approximately 90%, of phenytoin's conversion to p-HPPH. ubaya.ac.idnih.govresearchgate.netnih.gov

CYP2C19: CYP2C19 accounts for the remaining 10% of this metabolic conversion. ubaya.ac.idnih.govresearchgate.netnih.gov

The activity of these enzymes is crucial, as their genetic polymorphisms can lead to significant inter-individual differences in phenytoin metabolism, potentially affecting drug efficacy and toxicity. ubaya.ac.idnih.gov While CYP2C9 plays the major role, the combined influence of both CYP2C9 and CYP2C19 genotypes has a significant correlation with the metabolic ratio of phenytoin. nih.govresearchgate.net In vitro studies have confirmed that only CYP2C9 and CYP2C19 show significant activity in the hydroxylation of phenytoin. nih.gov

Mechanistic Understanding of the Arene Oxide Intermediate in Phenytoin Hydroxylation

The hydroxylation of phenytoin is widely believed to proceed through a reactive arene oxide intermediate. nih.govpharmgkb.orgdrugbank.com This highly reactive molecule is formed during the initial oxidation of the aromatic ring of phenytoin. karger.com The arene oxide can then undergo a rearrangement to form the more stable p-hydroxyphenyl metabolite. karger.com This intermediate is also implicated in some of the adverse effects associated with phenytoin, as it can bind to cellular macromolecules. drugbank.comnih.gov An alternative pathway involving direct hydroxylation has been proposed, though the arene oxide pathway is the more widely accepted mechanism. karger.com

Stereoselectivity in the Enzymatic Conjugation of 4-Hydroxyphenytoin

The glucuronidation of 4-HPPH exhibits stereoselectivity, meaning that different UGT isoforms preferentially act on the different stereoisomers of 4-HPPH, namely (R)-p-HPPH and (S)-p-HPPH. pharmgkb.org

UGT1A1 demonstrates a preference for glucuronidating the (R)-isomer of 4-HPPH. nih.gov

In contrast, UGT1A9 and UGT2B15 preferentially form the (S)-4'-HPPH O-glucuronide. nih.govpharmgkb.orgnih.gov

Interestingly, the formation of the stereoisomers of p-HPPH is also stereoselective. CYP2C9-mediated hydroxylation of phenytoin favors the formation of the (S)-isomer, while CYP2C19 produces the (R)- and (S)-isomers in approximately equal ratios. nih.govpharmgkb.org This stereoselectivity at both the hydroxylation and glucuronidation stages contributes to the complex pharmacokinetic profile of phenytoin. nih.govpharmgkb.orgnih.gov

UGT1A1 Preferential Glucuronidation of (R)-4-Hydroxyphenytoin

Contrary to some secondary reports, primary research has demonstrated that UGT1A1 stereoselectively forms (R)-4-HPPH O-glucuronide. nih.gov While human liver microsomes show a preference for forming the (S)-4-HPPH glucuronide from a racemic mixture, UGT1A1 is the specific isoform that preferentially conjugates the (R)-enantiomer. nih.gov This finding is significant as the (R)-isomer of 4-HPPH has been associated with higher toxicity. nih.gov

The glucuronidation activity of UGT1A1 towards both enantiomers of 4-HPPH has been characterized, revealing distinct kinetic properties. The enzyme exhibits activity for both (S)- and (R)-4-HPPH, but with a clear preference for the (R)-isomer. nih.gov The kinetic parameters for UGT1A1-mediated glucuronidation are summarized in the table below.

| Substrate | Vmax (pmol/min/mg protein) | S50 (μM) |

|---|---|---|

| (R)-4-Hydroxyphenytoin | 14.8 ± 1.1 | 151 ± 14 |

| (S)-4-Hydroxyphenytoin | 7.7 ± 0.6 | 156 ± 18 |

Data sourced from a study on stereoselective glucuronidation by human UGT enzymes. nih.gov

Furthermore, the activity of UGT1A1 can be modulated by interactions with other UGT isoforms. For instance, co-expression of UGT1A4 with UGT1A1 has been shown to increase the Vmax values for the formation of both (S)- and (R)-4-HPPH O-glucuronide. nih.gov Conversely, co-expression with UGT1A6 leads to an increase in the S50 values and a decrease in the Vmax for both enantiomers. nih.gov These interactions highlight the complexity of metabolic pathways within the liver.

UGT1A9 and UGT2B15 Activity on (S)-4-Hydroxyphenytoin Stereoisomers

UGT1A9, in particular, has been studied in detail and shows robust activity towards (S)-4-HPPH. The kinetic parameters for UGT1A9 have been determined and demonstrate a higher maximal velocity (Vmax) for the (S)-isomer compared to the (R)-isomer, indicating a greater capacity for its glucuronidation.

| Substrate | Vmax (pmol/min/mg protein) | S50 (μM) |

|---|---|---|

| (S)-4-Hydroxyphenytoin | 36.1 ± 1.8 | 105 ± 7 |

| (R)-4-Hydroxyphenytoin | 11.5 ± 0.5 | 142 ± 9 |

Data sourced from a study on stereoselective glucuronidation by human UGT enzymes. nih.gov

Similar to UGT1A1, the enzymatic activity of UGT1A9 is also subject to modulation by other UGTs. Co-expression of UGT1A4 with UGT1A9 resulted in decreased Vmax values for both (S)- and (R)-4-HPPH glucuronidation. nih.gov Co-expression with UGT1A6 increased the S50 values and decreased the Vmax values for both stereoisomers. nih.gov Although UGT2B15 also shows stereoselective formation of (S)-4-HPPH O-glucuronide, detailed kinetic data for this specific isoform are less extensively reported in the primary literature. nih.gov

Regulation and Variability of 4 Hydroxyphenytoin Glucuronide Biotransformation

Interindividual Variability in 4-Hydroxyphenytoin Glucuronidation Capacity

Research has demonstrated a substantial interindividual variability in the urinary excretion of 4-hydroxyphenytoin and its glucuronide. nih.gov A study involving 15 patients receiving phenytoin (B1677684) revealed an 11-fold difference in the molar ratio of 4-hydroxyphenytoin O-glucuronide to its precursor, 4-hydroxyphenytoin, which serves as an index of glucuronidation capacity. nih.gov This pronounced variability underscores the complex interplay of genetic and environmental factors that govern this metabolic pathway. While the direct clinical implications of this variability are still being fully elucidated, it is hypothesized that a lower capacity for glucuronidation could lead to an accumulation of 4-hydroxyphenytoin, which may be bioactivated to a reactive metabolite, potentially contributing to phenytoin-related toxicity. nih.gov

Pharmacogenetics of Enzyme Systems Involved in 4-Hydroxyphenytoin Glucuronide Formation

Genetic variations within the enzyme systems responsible for both the formation of 4-hydroxyphenytoin and its subsequent glucuronidation play a pivotal role in the observed interindividual variability. These genetic polymorphisms can significantly alter enzyme activity, leading to marked differences in drug metabolism and patient outcomes.

Influence of CYP2C9 and CYP2C19 Genetic Polymorphisms on Precursor Availability

The formation of 4-hydroxyphenytoin from phenytoin is primarily catalyzed by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP2C19. researchgate.netnih.govdrugbank.com Both of these enzymes are highly polymorphic, with numerous genetic variants that can lead to decreased, or in some cases, increased enzyme function. pensoft.net

Studies have consistently shown that genetic polymorphisms in CYP2C9 and CYP2C19 significantly impact phenytoin metabolism. researchgate.netnih.gov For instance, individuals carrying variant alleles of CYP2C9, such as CYP2C92 and CYP2C93, exhibit reduced metabolic capacity, leading to higher plasma concentrations of phenytoin and a decreased formation of 4-hydroxyphenytoin. researchgate.netpensoft.net Similarly, polymorphisms in CYP2C19 can also influence phenytoin hydroxylation, although its role is generally considered to be secondary to that of CYP2C9. researchgate.netnih.govdrugbank.com

A study in a South Indian population found a significant correlation between the CYP2C9 genotype and the metabolic ratio of phenytoin to p-HPPH. researchgate.netdrugbank.com While no association was found with CYP2C19 alone, a significant correlation was observed when the combined genotypes of CYP2C9 and CYP2C19 were considered. researchgate.netdrugbank.com Another study in Japanese patients with epilepsy demonstrated that mutations in either CYP2C9 or CYP2C19 led to lower ratios of (R)- and (S)-p-HPPH to phenytoin, with the impairment being more pronounced for CYP2C9 variants. nih.gov These findings highlight the importance of considering an individual's genetic makeup for both CYP2C9 and CYP2C19 to predict their capacity to form the precursor for 4-hydroxyphenytoin glucuronidation.

| Gene | Allele | Effect on Phenytoin Metabolism | Reference |

| CYP2C9 | 2 and *3 | Decreased hydroxylation of phenytoin | researchgate.netpensoft.net |

| CYP2C19 | 2 and *3 | Minor role in decreased hydroxylation of phenytoin | researchgate.net |

Examination of UGT1A Genetic Polymorphisms and Their Impact on 4-Hydroxyphenytoin Glucuronidation

The glucuronidation of 4-hydroxyphenytoin is carried out by multiple UDP-glucuronosyltransferase (UGT) enzymes, primarily from the UGT1A subfamily, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9. nih.gov The UGT enzyme family is responsible for conjugating a wide array of compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion. nih.gov Similar to the CYP enzymes, the genes encoding UGTs are also polymorphic, which can lead to variations in enzyme activity and subsequent drug metabolism. nih.gov

Despite the known role of UGT1A enzymes in 4-hydroxyphenytoin glucuronidation, studies investigating the direct impact of UGT1A genetic polymorphisms on this specific metabolic step have yielded inconclusive results. nih.gov One study that genotyped patients for several UGT1A1 and UGT1A6 alleles found no clear relationship between these polymorphisms and the observed interindividual differences in 4-hydroxyphenytoin glucuronidation. nih.gov

However, the high prevalence of single nucleotide polymorphisms (SNPs) across the human UGT1A gene locus provides a strong genetic basis for the observed interindividual variations in hepatic metabolism. nih.gov For example, functional polymorphisms in UGT1A4 have been identified that result in reduced glucuronidation activity towards certain substrates. nih.gov It is plausible that specific, perhaps yet unstudied, UGT variants could contribute to the variability in 4-hydroxyphenytoin glucuronidation. Further research is needed to fully elucidate the role of UGT pharmacogenetics in the disposition of this important phenytoin metabolite.

Modulatory Effects of Xenobiotics on 4-Hydroxyphenytoin Glucuronide Synthesis

The biotransformation of 4-hydroxyphenytoin can be influenced by the co-administration of other substances, known as xenobiotics, which include drugs, herbal products, and dietary constituents. These interactions can occur through the induction or inhibition of the enzymes involved in the glucuronidation pathway.

Drug-Herb Interactions Affecting Glucuronidation Pathways

The increasing use of herbal supplements alongside conventional medications raises concerns about potential drug-herb interactions. nih.goviatdmct2017.jpunife.it Many herbs contain active compounds that can modulate the activity of drug-metabolizing enzymes, including UGTs. unife.it

For example, St. John's wort is a well-known inducer of various drug-metabolizing enzymes, including those in the cytochrome P450 family, which could indirectly affect the availability of 4-hydroxyphenytoin. iatdmct2017.jpunife.it Other herbs, such as curcumin, have been shown to inhibit glucuronidation in preclinical models. nih.gov While direct clinical evidence for specific herb-phenytoin interactions affecting 4-hydroxyphenytoin glucuronidation is limited, the potential for such interactions is significant given the widespread use of herbal remedies. nih.gov It is crucial for healthcare professionals to be aware of the potential for herbal products to alter the pharmacokinetics of phenytoin and its metabolites. nih.goviatdmct2017.jp

In Vitro Inhibition Studies with Known UGT Substrates (e.g., beta-estradiol, imipramine (B1671792), propofol, emodin)

In vitro studies using known substrates of UGT enzymes can provide valuable insights into the potential for drug-drug interactions. These studies often utilize human liver microsomes or recombinant UGT enzymes to assess the inhibitory effects of various compounds on specific glucuronidation reactions.

For instance, it has been shown that substrates of UGT enzymes can act as inhibitors of other UGT-mediated reactions. nih.gov This phenomenon can be complex, as the product of one UGT-catalyzed reaction (UDP) can itself inhibit other UGT isoforms. nih.gov Studies have investigated the inhibitory effects of various compounds that are known UGT substrates on the glucuronidation of other drugs. For example, estradiol (B170435) 3-O-glucuronide formation, catalyzed by UGT1A1, and imipramine N-glucuronide formation, catalyzed by UGT1A4, have been used as probe reactions to study inhibitory effects. nih.gov

| Compound | Enzyme(s) Involved in Glucuronidation | Potential for Interaction |

| Beta-estradiol | UGT1A1 | Competitive inhibition of UGT1A1-mediated glucuronidation |

| Imipramine | UGT1A4 | Competitive inhibition of UGT1A4-mediated glucuronidation |

| Propofol | UGT1A9 | Potential for competitive inhibition |

| Emodin (B1671224) | UGT1A1, UGT1A8, UGT1A9 | Potential for competitive inhibition |

Mechanistic Research on 4 Hydroxyphenytoin Glucuronide S Role in Metabolic Detoxification

Proposed Role as a Detoxification Pathway Preventing Reactive Metabolite Formation

The formation of 4-Hydroxyphenytoin glucuronide is a critical step in the metabolic detoxification of phenytoin (B1677684). Phenytoin is primarily metabolized to 5-(4'-hydroxyphenyl)-5-phenylhydantoin (4-HPPH), which then undergoes glucuronidation. nih.govnih.gov This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), converts 4-HPPH into its glucuronide metabolite, a more water-soluble compound that is readily excreted from the body.

This metabolic pathway is considered a crucial detoxification route because it prevents the subsequent bioactivation of 4-HPPH into a potentially harmful reactive metabolite. nih.govresearchgate.net Research suggests that in the absence of efficient glucuronidation, 4-HPPH can be oxidized by peroxidases. nih.govpharmgkb.orgresearchgate.net This process can lead to the formation of a toxic reactive species capable of oxidizing essential cellular macromolecules such as proteins, lipids, and DNA. pharmgkb.orgresearchgate.net Therefore, the glucuronidation of 4-HPPH serves as a protective mechanism, effectively neutralizing the metabolite and preventing the generation of damaging reactive intermediates. nih.gov The efficiency of this glucuronidation process shows significant interindividual variability, which may contribute to differences in toxic reactions to phenytoin. nih.gov

Contribution to the Arene Oxide Hypothesis in Metabolic Inactivation

The metabolic pathway leading to 4-Hydroxyphenytoin glucuronide is integral to the "arene oxide hypothesis" of phenytoin metabolism and toxicity. pharmgkb.orgnih.gov This hypothesis posits that the initial hydroxylation of the parent compound, phenytoin, to form 4-HPPH proceeds through a highly reactive arene oxide intermediate. nih.govresearchgate.netresearchgate.net This arene oxide metabolite has been implicated as a potential cause of idiosyncratic drug reactions, including hepatotoxicity and severe skin reactions, associated with phenytoin therapy. pharmgkb.orgnih.govresearchgate.net

The arene oxide is an unstable electrophile that can be detoxified by the enzyme epoxide hydrolase to form a dihydrodiol metabolite or can rearrange to form the main metabolite, 4-HPPH. pharmgkb.orgnih.govnih.gov The subsequent glucuronidation of 4-HPPH represents the terminal and irreversible step in the metabolic inactivation of this major pathway. researchgate.netdrugbank.com By converting 4-HPPH into its inactive and excretable glucuronide form, this conjugation step ensures the efficient elimination of the downstream product of the reactive arene oxide. pharmgkb.orgresearchgate.net Thus, while the formation of 4-HPPH itself is a consequence of the reactive arene oxide, its rapid glucuronidation is a key detoxification event that finalizes the metabolic inactivation process. nih.govdrugbank.com

Comparative Biochemical Analyses of Glucuronide Conjugation Selectivity

The glucuronidation of 4-HPPH is a complex process involving multiple UDP-glucuronosyltransferase (UGT) isoforms, exhibiting notable selectivity. nih.gov The primary enzymes identified as responsible for this conjugation in the human liver are UGT1A1, UGT1A4, UGT1A6, and UGT1A9. nih.govresearchgate.net The involvement of multiple enzymes contributes to large interindividual differences in the rate of 4-HPPH glucuronidation, with studies in human liver microsomes showing up to a 28.5-fold variation. nih.gov

A key aspect of this metabolic step is its stereoselectivity, as 4-HPPH exists as (S) and (R) enantiomers. nih.gov Detailed biochemical analyses using recombinant human UGT enzymes have revealed distinct substrate preferences. Notably, UGT1A9 and UGT2B15 stereoselectively form the (S)-4'-HPPH O-glucuronide, which is the predominant form found in human liver microsomes. nih.gov Conversely, UGT1A1 shows a preference for forming the (R)-4'-HPPH O-glucuronide. nih.gov This differential activity highlights the specific roles of various UGT isoforms in the disposition of phenytoin metabolites. Interactions between different UGT isoforms can further modulate the kinetics of this reaction without altering the stereoselectivity. nih.gov

Table 1: Stereoselective Glucuronidation of 4-HPPH by Human UGT Isoforms

| UGT Isoform | Preferred Enantiomer | Primary Finding | Reference |

|---|---|---|---|

| UGT1A9 | (S)-4'-HPPH | Stereoselectively forms (S)-4'-HPPH O-glucuronide. | nih.gov |

| UGT2B15 | (S)-4'-HPPH | Stereoselectively forms (S)-4'-HPPH O-glucuronide. | nih.gov |

| UGT1A1 | (R)-4'-HPPH | Stereoselectively forms (R)-4'-HPPH O-glucuronide. | nih.gov |

| Human Liver Microsomes | (S)-4'-HPPH | Predominantly form the (S)-enantiomer of the glucuronide. | nih.gov |

Advanced Research Methodologies for 4 Hydroxyphenytoin Glucuronide Studies

Analytical Techniques for Quantification in Biological Matrices for Research Purposes

The quantification of 4-Hydroxyphenytoin glucuronide in complex biological matrices such as urine and plasma is essential for understanding the disposition of its parent compound, phenytoin (B1677684). avma.org Researchers have developed and validated several advanced analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of drug metabolites. For 4-Hydroxyphenytoin glucuronide, HPLC methods are often employed, sometimes in conjunction with a hydrolysis step to indirectly measure the glucuronide. researchgate.net

Method development for the HPLC analysis of 4-hydroxyphenytoin, the aglycone of the target metabolite, often involves optimizing the stationary and mobile phases to achieve adequate separation from other metabolites and endogenous compounds. ebi.ac.uk For instance, a reversed-phase column, such as a LiChrosorb RP-8, can be used. ebi.ac.uk The mobile phase composition is critical for resolution and is often a mixture of an organic solvent like methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer, to control the pH. ebi.ac.uk

Validation of these HPLC methods is crucial to ensure their reliability. This process typically involves assessing the method's linearity, accuracy, precision, and recovery. For example, a developed HPLC method for p-hydroxyphenytoin demonstrated linearity within a range of 5.0-200 micrograms/ml with a high correlation coefficient (r = 0.9998). ebi.ac.uk The analytical recovery rates were reported to be 102.8 +/- 7.3% and 104.9 +/- 6.4% for different concentrations, indicating good accuracy. ebi.ac.uk The determination of 4-Hydroxyphenytoin glucuronide can be performed indirectly by treating the sample with β-glucuronidase to hydrolyze the conjugate back to 4-hydroxyphenytoin, which is then quantified by HPLC. researchgate.net

Table 1: Example of HPLC Method Parameters for Analysis of 4-Hydroxyphenytoin (following hydrolysis of the glucuronide)

| Parameter | Details |

|---|---|

| Column | LiChrosorb RP-8 |

| Mobile Phase | Methanol-0.02% Ammonium Acetate (1:1) |

| Detection | UV at 240 nm |

| Internal Standard | 5-(4-methylphenyl)-5-phenylhydantoin |

| Linearity | 5.0-200 µg/mL |

| Recovery | ~103-105% |

For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drug metabolites, including 4-Hydroxyphenytoin glucuronide. nih.gov This technique couples the separation power of LC with the mass analysis capabilities of tandem mass spectrometry, allowing for the direct measurement of the intact glucuronide or its aglycone with high precision. scispace.comresearchgate.net

LC-MS/MS methods for 4-Hydroxyphenytoin glucuronide often utilize a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode, which provides excellent selectivity and sensitivity. thermofisher.com The development of these methods involves the optimization of both chromatographic conditions and mass spectrometric parameters. For instance, a C18 column is commonly used for separation, with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol. nih.gov

The validation of LC-MS/MS methods ensures their accuracy and reliability for research purposes. A sensitive LC-MS/MS method for the quantification of phenytoin and its major metabolite, 4-hydroxyphenytoin, in rat plasma and brain has been developed and validated. nih.gov This method demonstrated a calibration curve range of 7.81 to 250 ng/mL in plasma and 23.4 to 750 ng/g in brain tissue for both analytes. nih.gov The accuracy and precision of the method were within the acceptable limits of ±15%. nih.gov Such methods are highly sensitive for detecting both the parent drug and its metabolites. nih.gov

Table 2: Example of LC-MS/MS Method Parameters for High-Sensitivity Quantification

| Parameter | Details |

|---|---|

| LC System | Agilent 1290 HPLC |

| Mass Spectrometer | AbSciex QTRAP 5500 with Turbo Spray ion source |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Column | Kinetex EVO C18 (150 x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in 2:1 acetonitrile:methanol |

| Flow Rate | 0.25 mL/min |

| LLOQ (Plasma) | 7.81 ng/mL |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can be used for the analysis of phenytoin and its metabolites. nih.gov Due to the low volatility and polar nature of compounds like 4-hydroxyphenytoin, a derivatization step is necessary to make them suitable for GC analysis. oup.com While direct analysis of the intact and highly polar 4-Hydroxyphenytoin glucuronide by GC is not feasible, GC-MS is a valuable tool for quantifying the aglycone, 4-hydroxyphenytoin, following enzymatic or chemical hydrolysis of the glucuronide.

The derivatization process involves chemically modifying the analyte to increase its volatility and thermal stability. A common derivatization agent for phenytoin and its hydroxylated metabolites is trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), which performs on-column methylation. nih.govoup.com

A typical GC-MS method for the determination of phenytoin and its hydroxy isomers involves extraction from the biological matrix, such as urine, followed by derivatization. nih.gov The separation is then carried out on a capillary column, for example, a 2% OV-17 column, with a temperature program to ensure the elution of the derivatized compounds. nih.gov The mass spectrometer is used for detection and quantification, providing high specificity. nih.gov

Table 3: Example of GC-MS Method Parameters for Analysis of 4-Hydroxyphenytoin (after hydrolysis and derivatization)

| Parameter | Details |

|---|---|

| Derivatization Agent | Trimethylsulfonium Hydroxide (TMSH) |

| GC Column | 2% OV-17 |

| Temperature Program | 180°C to 240°C at 5°C/min |

| Detection | Mass Spectrometry (MS) |

| Internal Standard | 5-(4-methylphenyl)-5-phenylhydantoin |

Indirect quantification is a common strategy for measuring the total amount of a glucuronidated metabolite in a biological sample. e-b-f.eu This approach involves the enzymatic cleavage of the glucuronic acid moiety from the parent molecule using β-glucuronidase, followed by the quantification of the released aglycone, in this case, 4-hydroxyphenytoin. avma.orgresearchgate.net This method is particularly useful when a certified reference standard of the glucuronide conjugate is not available. researchgate.net

The process of enzymatic hydrolysis requires careful optimization of reaction conditions to ensure complete cleavage of the glucuronide. e-b-f.eu Factors such as the source of the β-glucuronidase (e.g., from E. coli, bovine liver, or mollusks), pH of the incubation buffer, temperature, and incubation time can significantly impact the efficiency of the hydrolysis. scispace.comsigmaaldrich.com For instance, β-glucuronidase from mollusks often exhibits optimal activity at a pH of around 4.0-4.5. scispace.com

Following the hydrolysis step, the liberated 4-hydroxyphenytoin is extracted from the sample and quantified using an appropriate analytical method, such as HPLC or LC-MS/MS. avma.orgresearchgate.net The concentration of the original 4-Hydroxyphenytoin glucuronide is then calculated by subtracting the concentration of the free aglycone (measured in a separate, non-hydrolyzed sample) from the total aglycone concentration (measured after hydrolysis). nih.gov It is crucial to ensure the stability of the glucuronide in the matrix prior to hydrolysis to avoid underestimation. scispace.com

In Vitro Experimental Models for Studying 4-Hydroxyphenytoin Glucuronidation

In vitro models are indispensable tools for investigating the metabolic pathways of drugs and their metabolites, providing a controlled environment to study specific enzymatic reactions without the complexities of a whole organism.

Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including the UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. nih.govmdpi.com They are widely used as an in vitro system to study the formation of glucuronide metabolites, such as 4-Hydroxyphenytoin glucuronide. nih.govpharmgkb.org

In a typical experiment, 4-hydroxyphenytoin is incubated with human liver microsomes in the presence of the co-factor uridine (B1682114) diphosphate-glucuronic acid (UDPGA). nih.gov The reaction is allowed to proceed for a specific time, after which the formation of 4-Hydroxyphenytoin glucuronide is measured using analytical techniques like LC-MS/MS. nih.gov These studies can provide valuable information on the kinetics of the glucuronidation reaction, including the determination of parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Research using human liver microsomes has shown that multiple UGT isoforms, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, are involved in the O-glucuronidation of 4-hydroxyphenytoin. nih.gov Furthermore, significant interindividual differences in the rate of 4-hydroxyphenytoin glucuronidation have been observed in studies using microsomes from different human donors, with variations as high as 28.5-fold. nih.gov This highlights the genetic and non-genetic factors that can influence drug metabolism. Inhibition studies using known UGT substrates can also be performed in human liver microsomes to further characterize the specific enzymes involved in the glucuronidation of 4-hydroxyphenytoin. nih.gov

Table 4: Findings from 4-Hydroxyphenytoin Glucuronidation Studies in Human Liver Microsomes

| Finding | Details | Reference |

|---|---|---|

| Enzymes Involved | Multiple UGT1A isoforms (UGT1A1, UGT1A4, UGT1A6, UGT1A9) | nih.gov |

| Interindividual Variability | 28.5-fold difference in glucuronidation activity among 14 human liver microsome samples. | nih.gov |

| Inhibition | Glucuronidation inhibited by β-estradiol (UGT1A1 substrate) and imipramine (B1671792) (UGT1A4 substrate). | nih.gov |

| Metabolite Identification | The formed metabolite was confirmed as 4'-HPPH O-glucuronide by LC-MS/MS. | nih.gov |

Utilization of Recombinant UGT Enzyme Systems for Specificity Determination

The glucuronidation of 4-hydroxyphenytoin (HPPH), the primary metabolite of phenytoin, is a critical detoxification step, and identifying the specific enzymes responsible is paramount for understanding interindividual variability in drug metabolism. Advanced in vitro methods, particularly the use of recombinant UDP-glucuronosyltransferase (UGT) enzymes, have been instrumental in determining this specificity. drugbank.com

Researchers utilize systems with cDNA-expressed recombinant UGTs to directly measure the formation of 4-Hydroxyphenytoin glucuronide from its precursor, HPPH. These assays allow for the individual assessment of each UGT isoform's capacity to catalyze the reaction. core.ac.uk Studies have demonstrated that the glucuronidation of HPPH is not performed by a single enzyme but is catalyzed by multiple UGT isoforms. abuad.edu.ngnih.gov Specifically, research using human liver microsomes combined with inhibition studies and recombinant enzymes has identified UGT1A1, UGT1A4, UGT1A6, and UGT1A9 as the primary catalysts in the formation of 4-Hydroxyphenytoin glucuronide. pharmgkb.orgnih.govmdpi.com

Interestingly, one study noted that while inhibition assays with typical substrates in pooled human liver microsomes pointed to the involvement of UGT1A1 and UGT1A4, commercially available recombinant versions of several UGTs (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT1A9) expressed in baculovirus-infected insect cells did not produce detectable levels of the glucuronide. pharmgkb.org This highlights the complexity of in vitro assays and suggests that factors within the native microsomal environment can be crucial for enzyme activity. drugbank.com Despite these challenges, the combination of recombinant enzyme screening and chemical inhibition in human liver microsomes remains the gold standard for UGT reaction phenotyping. nih.gov

| UGT Isoform | Involvement in HPPH Glucuronidation | Typical Substrate/Inhibitor Used for Identification |

|---|---|---|

| UGT1A1 | Yes | Beta-estradiol pharmgkb.org |

| UGT1A4 | Yes | Imipramine pharmgkb.org |

| UGT1A6 | Yes | 4-Nitrophenol (B140041) pharmgkb.org |

| UGT1A9 | Yes | Propofol pharmgkb.org |

| UGT2B7 | Not significant | N/A |

| UGT2B15 | Not significant | N/A |

Cell-Based Models for Investigating Metabolic Interactions and Mechanisms

Cell-based models, including human liver microsomes and various cell lines, are invaluable for exploring the metabolic pathways of 4-Hydroxyphenytoin glucuronide and potential drug or herb interactions. These systems provide a more complex biological environment than isolated enzymes, incorporating transporters and other cellular machinery that can influence a compound's fate.

A pertinent example is the investigation of the interaction between the herb Rheum palmatum (rhubarb) and phenytoin metabolism in rats. In this study, cell line models were employed to uncover the underlying mechanisms of the observed interaction. The research revealed that while Rheum palmatum induced the P-glycoprotein (P-gp)-mediated efflux of the parent drug phenytoin, it simultaneously inhibited the Multidrug Resistance-Associated Protein 2 (MRP-2)-mediated transport of both phenytoin and 4-hydroxyphenytoin (HPPH). This inhibition of an efflux transporter by the herbal product could alter the disposition of HPPH and its subsequent glucuronide, demonstrating the power of cell-based models to elucidate specific mechanistic details of metabolic interactions.

Human liver microsomes (HLMs) represent another fundamental cell-based model. They contain a rich complement of Phase I and Phase II enzymes, including the UGTs responsible for forming 4-Hydroxyphenytoin glucuronide. pharmgkb.org Researchers use HLMs to study enzyme kinetics (K_m and V_max) and to conduct inhibition assays, which are crucial for predicting drug-drug interactions. nih.gov For instance, the inhibition of HPPH formation by sulphaphenazole in HLMs was a key piece of evidence identifying CYP2C9 as the primary enzyme for the initial hydroxylation of phenytoin.

Interspecies Comparative Metabolism Studies of 4-Hydroxyphenytoin Glucuronide

Comparing the metabolism of xenobiotics across different species is a cornerstone of preclinical drug development, providing essential context for extrapolating animal data to humans. nih.gov Phenytoin and its metabolite, 4-Hydroxyphenytoin glucuronide, exhibit significant metabolic variations across species.

Analysis of Glucuronide Conjugate Formation Across Mammalian Species (e.g., rat, dog, mouse, monkey, cat)

The formation of 4-Hydroxyphenytoin glucuronide is preceded by the hydroxylation of phenytoin, a step that shows dramatic differences among mammals. This initial transformation dictates the ultimate profile of glucuronide conjugates.

Human: In humans, up to 90% of a phenytoin dose is metabolized to 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which is then efficiently conjugated with glucuronic acid and excreted in the urine. nih.govresearchgate.net Aromatic oxidation occurs primarily at the para position of one of the phenyl rings. abuad.edu.ng

Dog: The dog displays a starkly different metabolic pathway, oxidizing phenytoin primarily at the meta position to form 5-(m-hydroxyphenyl)-5-phenylhydantoin. abuad.edu.ng Furthermore, phenytoin is a potent inducer of its own metabolism in dogs, leading to a rapidly decreasing half-life and making it poorly suited for chronic therapy in this species. nih.gov

Cat: Cats exhibit a very limited capacity for aromatic hydroxylation of phenytoin compared to humans and rats. nih.govnih.gov Their metabolism is characterized by extensive N-glucuronidation of the parent drug and significant excretion of unmetabolized phenytoin in the feces. nih.gov The efficiency of cat liver microsomes at converting phenytoin to HPPH is approximately 650 times lower than that of rat liver microsomes. nih.gov

Rat: The rat is a highly efficient metabolizer of phenytoin via aromatic hydroxylation, with its liver microsomes being 25 times more effective than human microsomes at producing HPPH. nih.gov Dihydrodiol metabolites of phenytoin have also been identified in rat urine. researchgate.net

Monkey: Monkeys are often considered to have metabolic patterns similar to humans for many drugs. jaypeedigital.com For phenytoin, a dihydrodiol metabolite has been found in monkey urine, similar to what is observed in rats. researchgate.net

| Species | Primary Hydroxylation Position | Key Metabolic Features |

|---|---|---|

| Human | para- (p-HPPH) | p-HPPH is the major metabolite, followed by extensive glucuronidation. abuad.edu.ngnih.gov |

| Dog | meta- (m-HPPH) | m-HPPH is the major metabolite; strong auto-induction of metabolism. abuad.edu.ngnih.gov |

| Cat | para- (p-HPPH, but very limited) | Very low hydroxylation capacity; extensive N-glucuronidation of parent drug. nih.govnih.gov |

| Rat | para- (p-HPPH) | Extremely efficient p-HPPH formation, much higher than in humans or cats. nih.gov |

| Monkey | para- (p-HPPH) | Metabolism is generally similar to humans; dihydrodiol metabolite also formed. researchgate.netjaypeedigital.com |

Relevance of Animal Model Findings to Understanding Human Metabolic Processes

The use of animal models is indispensable for elucidating the complex biological mechanisms that underlie drug metabolism. smolecule.com While no animal model can perfectly replicate human physiology, comparative studies are crucial for several reasons. researchgate.net

First, identifying significant metabolic differences, such as the meta-hydroxylation of phenytoin in dogs versus para-hydroxylation in humans, helps to define the human metabolic pathway and its enzymatic basis more clearly. abuad.edu.ng Understanding that a species like the cat has a poor capacity for this pathway prevents erroneous extrapolation of toxicity or efficacy data. nih.gov

Second, highly efficient models like the rat can be useful for producing specific metabolites in larger quantities for further study. nih.gov Conversely, models that lack a specific pathway, like the zebrafish's inability to form HPPH, can be used to study the toxicity of the parent compound in the absence of major metabolites.

Ultimately, these interspecies comparisons allow researchers to select the most appropriate animal model for preclinical studies and provide a mechanistic basis for understanding potential drug interactions and sources of variability in the human population. nih.gov This knowledge is critical for predicting human drug clearance and ensuring the safety and efficacy of therapeutic agents.

Q & A

Q. Which UDP-glucuronosyltransferase (UGT) isoforms are involved in 4-Hydroxyphenytoin glucuronidation?

- Enzyme Identification : UGT1A1 and UGT1A3 are primary isoforms responsible for glucuronidation of phenolic compounds like 4-Hydroxyphenytoin, based on studies using human liver microsomes and recombinant UGTs .

- Experimental Design :

- Use chemical inhibition assays (e.g., bilirubin for UGT1A1) or enzyme kinetics (Km and Vmax) to confirm isoform contributions.

- Validate with genotyping to correlate metabolic variability with UGT polymorphisms .

Q. How does urinary pH or creatinine correction impact pharmacokinetic studies of 4-Hydroxyphenytoin glucuronide?

- Data Normalization : Uncorrected urinary concentrations may introduce variability due to dilution effects. Correct using creatinine levels or specific gravity .

- pH Considerations : Acidic urine can hydrolyze labile glucuronides; stabilize samples with buffers (e.g., sodium acetate, pH 5.0) during collection .

Advanced Research Questions

Q. What experimental models are suitable for studying 4-Hydroxyphenytoin glucuronide’s role in drug-drug interactions (DDIs)?

- In Vitro Systems :

- Hepatocyte Co-cultures : Assess glucuronidation kinetics in the presence of UGT inhibitors (e.g., probenecid) or inducers (e.g., rifampicin) .

- Membrane Vesicles : Study transport mechanisms (e.g., MRP2-mediated biliary excretion) using transfected cell lines .

- In Vivo Models :

- Rodent Models : Use bile duct-cannulated rats to quantify biliary excretion and enterohepatic recirculation .

Q. How can Bayesian analysis improve flux measurements of 4-Hydroxyphenytoin glucuronide in hepatic glucose production studies?

- Methodology :

- Administer ²H₂O to label glucuronide hydrogens. Use ²H NMR or LC-IRMS to measure positional enrichment .

- Apply Markov chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis contributions from glucuronide ²H enrichment ratios (e.g., H5/H2) .

- Advantages : Reduces sampling frequency and avoids invasive plasma collection .

Q. What are the functional consequences of 4-Hydroxyphenytoin glucuronide accumulation in disease models?

- Hepatotoxicity Studies :

- In fatty liver disease models , monitor glucuronide levels in bile and serum. For example, reduced hepatic export (e.g., due to MRP2 downregulation) correlates with intracellular toxicity .

- Neurological Models :

- Use brain microdialysis in rodents to assess blood-brain barrier penetration. Dopamine glucuronide detection in striatal microdialysates suggests similar methods could be adapted for 4-Hydroxyphenytoin .

Q. How do interspecies differences in UGT activity affect translational research on 4-Hydroxyphenytoin glucuronide?

- Species Comparison :

- Mice and rats exhibit higher UGT1A1 activity than humans, leading to faster glucuronidation rates. Use scaling factors (e.g., hepatic microsomal protein per gram liver) to extrapolate data .

- Chimeric Humanized Liver Mice : Validate human-relevant metabolism by transplanting human hepatocytes into immunodeficient mice .

Contradictions and Limitations

- Analytical Challenges :

- Stability : Glucuronides degrade under alkaline conditions or prolonged storage at -20°C. Store samples at -80°C and avoid freeze-thaw cycles .

- Biomarker Reliability :

- While urinary glucuronide levels reflect hepatic metabolism, they may not correlate with plasma drug concentrations due to metabolic zonation (e.g., periportal vs. pericentral hepatocyte activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.